N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide
Description
N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a brominated aromatic ring, a dioxo group, and an isoindoline moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-10-11(2)15(6-5-14(10)21)22-16(24)7-8-23-19(25)17-12-3-4-13(9-12)18(17)20(23)26/h5-6,12-13,17-18H,3-4,7-9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPGYWBYYOWPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CCN2C(=O)C3C4CCC(C4)C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the aromatic ring of 2,3-dimethylphenyl.
Amidation: Formation of the amide bond by reacting the brominated aromatic compound with an appropriate amine.
Cyclization: Formation of the isoindoline structure through intramolecular cyclization reactions.
Oxidation: Introduction of the dioxo groups under controlled oxidation conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups or the brominated aromatic ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional carbonyl-containing compounds, while substitution could introduce new functional groups to the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide: Similar structure with a chlorine atom instead of bromine.
N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
Uniqueness
The uniqueness of N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide lies in its specific combination of functional groups and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
